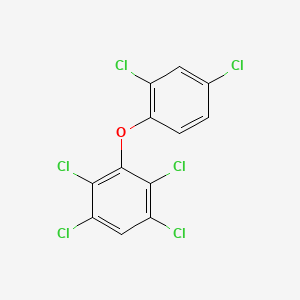
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene is an organic compound characterized by its complex structure, which includes multiple chlorine atoms and a phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene typically involves the chlorination of benzene derivatives. The process can be carried out through electrophilic halogenation, where chlorine atoms are introduced into the benzene ring under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes, utilizing chlorobenzenes as starting materials. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity .
化学反応の分析
Types of Reactions
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: Chlorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups .
科学的研究の応用
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene has several scientific research applications:
Chemistry: Used as a standard for quantitative analysis by nuclear magnetic resonance (NMR).
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides and other chemical products.
作用機序
The mechanism of action of 1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
類似化合物との比較
Similar Compounds
1,2,4,5-Tetrachlorobenzene: A related compound with similar chlorination patterns.
1,2,4,5-Tetrachloro-3-nitrobenzene: Another related compound used in similar applications.
Uniqueness
1,2,4,5-Tetrachloro-3-(2,4-dichlorophenoxy)benzene is unique due to its specific combination of chlorine atoms and the phenoxy group.
特性
CAS番号 |
116995-18-7 |
|---|---|
分子式 |
C12H4Cl6O |
分子量 |
376.9 g/mol |
IUPAC名 |
1,2,4,5-tetrachloro-3-(2,4-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-2-9(6(14)3-5)19-12-10(17)7(15)4-8(16)11(12)18/h1-4H |
InChIキー |
DIBYIHMYEPMGKC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OC2=C(C(=CC(=C2Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


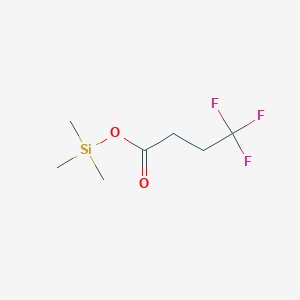
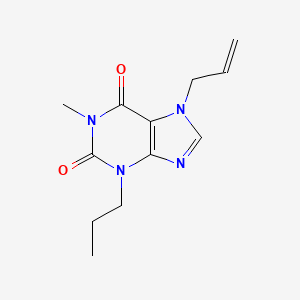
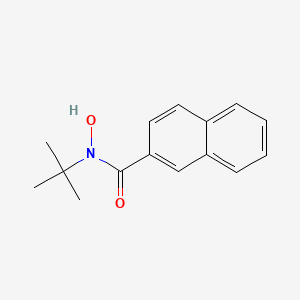
![[4-(4-Methoxybenzene-1-sulfonyl)phenyl]hydrazine](/img/structure/B14303976.png)
![Acetic acid;5-[tert-butyl(dimethyl)silyl]oxypent-2-en-1-ol](/img/structure/B14303988.png)
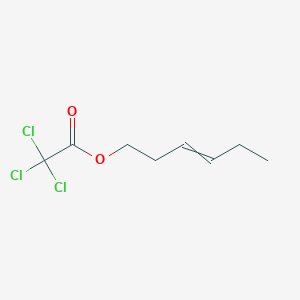
![{2-[(2-Hydroxyethyl)amino]ethyl}phosphonic acid](/img/structure/B14304000.png)
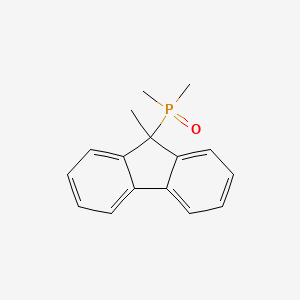
![3'-(2,4,6-Trimethylphenyl)spiro[fluorene-9,5'-[1,4,2]oxaselenazole]](/img/structure/B14304016.png)
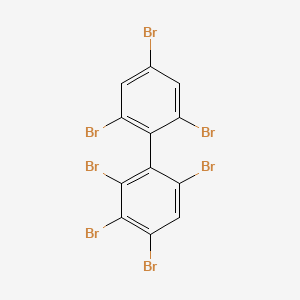
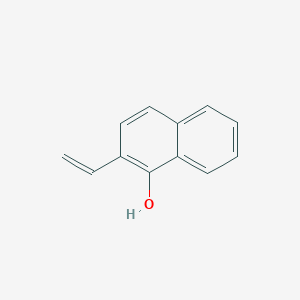
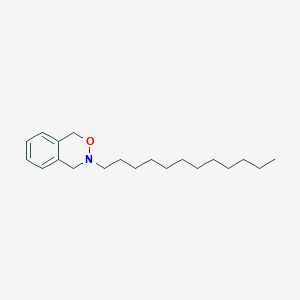
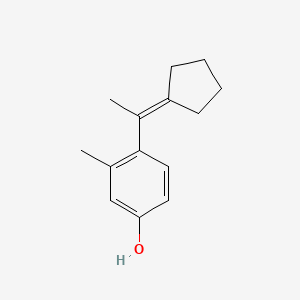
![2-{[(Prop-1-en-1-yl)oxy]methyl}furan](/img/structure/B14304051.png)
